molecular formula C20H37NO B12000620 2-(8-Heptadecenyl)-2-oxazoline CAS No. 131269-10-8

2-(8-Heptadecenyl)-2-oxazoline

Cat. No.: B12000620
CAS No.: 131269-10-8
M. Wt: 307.5 g/mol
InChI Key: SOTODSFNXCLCGH-MDZDMXLPSA-N
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Description

2-[(8E)-8-Heptadecenyl]-4,5-dihydro-1,3-oxazole is a chemical compound with the molecular formula C20H37NO. It is characterized by a long hydrocarbon chain with a double bond and an oxazole ring.

Preparation Methods

The synthesis of 2-[(8E)-8-heptadecenyl]-4,5-dihydro-1,3-oxazole typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the reaction of heptadecenylamine with glyoxal in the presence of an acid catalyst to form the oxazole ring. The reaction conditions often require controlled temperatures and pH levels to ensure the formation of the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to produce the compound in bulk quantities .

Chemical Reactions Analysis

2-[(8E)-8-Heptadecenyl]-4,5-dihydro-1,3-oxazole undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Biomedical Applications

1. Drug Delivery Systems
2-(8-Heptadecenyl)-2-oxazoline can be utilized to create poly(2-oxazoline) polymers, which are known for their biocompatibility and ability to form micelles for drug delivery. These polymers exhibit stealth behavior, allowing them to evade the immune system while delivering therapeutic agents effectively .

Case Study : A study demonstrated the use of folate-decorated micelles made from poly(2-ethyl-2-oxazoline) that could encapsulate doxorubicin, showing enhanced therapeutic efficacy and reduced toxicity in tumor-bearing mice .

2. Anti-inflammatory Agents
Research indicates that this compound exhibits inhibitory activity against fatty acid amide hydrolase (FAAH) and N-acylethanolamine acid amidase (NAAA), enzymes involved in the degradation of bioactive lipids. This dual activity may enhance the levels of palmitoylethanolamide (PEA), a compound known for its anti-inflammatory properties .

Case Study : The compound was found to modulate NAAA enzymatic activity without complete inhibition, potentially leading to a more balanced inflammatory response compared to traditional inhibitors .

Polymer Chemistry Applications

1. Synthesis of Poly(2-oxazoline) Copolymers
The compound serves as a monomer in the synthesis of various copolymers through cationic ring-opening polymerization. These copolymers can be tailored for specific applications in drug delivery, coatings, and adhesives due to their tunable properties .

Property Poly(this compound) Poly(2-Ethyl-2-Oxazoline)
SolubilityPoorly soluble in waterReadily water-soluble
BiocompatibilityHighHigh
Potential ApplicationsDrug delivery, tissue engineeringDrug carriers, coatings

Enzyme Modulation

The unique structure of this compound allows it to interact selectively with specific enzymes involved in lipid metabolism. This property is being explored for developing new therapeutic agents that can modulate enzyme activity rather than completely inhibit it, providing a more nuanced approach to treatment strategies.

Mechanism of Action

The mechanism of action of 2-[(8E)-8-heptadecenyl]-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The hydrocarbon chain may also play a role in the compound’s ability to interact with cell membranes and other biological structures .

Comparison with Similar Compounds

2-[(8E)-8-Heptadecenyl]-4,5-dihydro-1,3-oxazole can be compared with other similar compounds, such as:

    2-[(8E)-8-Heptadecenyl]-4,5-dihydro-1,3-thiazole: This compound has a thiazole ring instead of an oxazole ring, leading to different chemical and biological properties.

    2-[(8E)-8-Heptadecenyl]-4,5-dihydro-1,3-imidazole:

The uniqueness of 2-[(8E)-8-heptadecenyl]-4,5-dihydro-1,3-oxazole lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biological Activity

2-(8-Heptadecenyl)-2-oxazoline is a chemical compound with the molecular formula C20H37NO. It features a long hydrocarbon chain and an oxazole ring, which contribute to its unique biological properties. This compound has garnered attention for its potential biological activities , particularly in the fields of antimicrobial, antifungal, and anticancer research.

PropertyValue
CAS Number 6301-24-2
Molecular Weight 307.5 g/mol
IUPAC Name 2-[(E)-heptadec-8-enyl]-4,5-dihydro-1,3-oxazole
InChI Key SOTODSFNXCLCGH-MDZDMXLPSA-N
Solubility Poorly soluble in water

Antimicrobial and Antifungal Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Studies have shown that compounds with similar structures can inhibit the growth of various pathogens, suggesting that this oxazoline derivative may also possess comparable effects.

  • Mechanism of Action : The oxazole ring in the compound is believed to interact with biological targets such as enzymes and receptors, potentially modulating their activity. The long hydrocarbon chain may enhance its bioavailability and cellular distribution, facilitating its antimicrobial effects.
  • Case Studies :
    • A study published in the Journal of Neurochemistry highlighted that oxazolines with longer side chains could act as inhibitors of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of bioactive lipids . This suggests potential therapeutic applications for this compound in modulating lipid signaling pathways.

Anticancer Potential

In addition to its antimicrobial properties, there is emerging evidence that this compound may exhibit anticancer activity. Research indicates that certain oxazolines can induce apoptosis in cancer cells by modulating specific signaling pathways.

  • Research Findings :
    • Preliminary studies have shown that compounds structurally related to this compound can inhibit cancer cell proliferation and promote cell death in various cancer types, including breast and prostate cancers .

Structure-Activity Relationship

The biological activity of this compound is influenced by its structural components:

  • The oxazole ring contributes to its interaction with biological molecules.
  • The hydrocarbon chain length plays a crucial role in determining the compound's permeability and solubility, which are critical factors for its biological efficacy.

Properties

CAS No.

131269-10-8

Molecular Formula

C20H37NO

Molecular Weight

307.5 g/mol

IUPAC Name

2-[(E)-heptadec-8-enyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C20H37NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-21-18-19-22-20/h9-10H,2-8,11-19H2,1H3/b10-9+

InChI Key

SOTODSFNXCLCGH-MDZDMXLPSA-N

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCC1=NCCO1

Canonical SMILES

CCCCCCCCC=CCCCCCCCC1=NCCO1

Origin of Product

United States

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